Ethyl 2-acetyl-3-oxopentanoate
Overview
Description
Ethyl 2-acetyl-3-oxopentanoate is an organic compound with the molecular formula C9H14O4. It is a derivative of pentanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Ethyl 2-acetyl-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and flavoring agents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetylacetone in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The presence of both acetyl and oxo groups allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-acetyl-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 2-acetyl-4-oxopentanoate: Similar in structure but with a different position of the oxo group.
Ethyl 2,4,4-trimethyl-3-oxopentanoate: Contains additional methyl groups, affecting its reactivity and properties.
Cyclohexyl 4-oxopentanoate: Features a cyclohexyl group, which alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-acetyl-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-7(11)8(6(3)10)9(12)13-5-2/h8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEMCNGCJQPXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499088 | |
Record name | Ethyl 2-acetyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17448-81-6 | |
Record name | Ethyl 2-acetyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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